![molecular formula C19H15ClN4O4S2 B3399314 N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1040635-76-4](/img/structure/B3399314.png)
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C19H15ClN4O4S2 and its molecular weight is 462.9 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound incorporates a thiophene moiety, oxadiazole ring, and sulfonamide group, which are known to contribute to various pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A chloromethoxyphenyl group
- A pyridinyl substituent
- A thiophene core
- A sulfonamide functional group
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole ring. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
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In vitro Studies :
- Compounds with similar structures have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). For example, one study reported IC50 values in the low micromolar range for certain oxadiazole derivatives .
- Flow cytometry analyses indicated that these compounds can induce cell cycle arrest at the G0-G1 phase, suggesting a mechanism that disrupts normal cell proliferation .
- Molecular Mechanisms :
Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and disease states.
- Selectivity and Potency :
Study 1: Antitumor Activity Profile
A recent investigation into oxadiazole derivatives revealed that specific modifications to the structure can enhance anticancer activity. For instance:
- Compound A : Exhibited an IC50 of 0.65 µM against MCF-7 cells.
- Compound B : Showed selective activity towards PANC-1 cells with an IC50 of 2.41 µM.
These results indicate that structural variations can lead to significant differences in biological activity .
Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition:
- Compound X demonstrated an IC50 value of 89 pM against hCA IX.
This highlights the potential of thiophene-based sulfonamides as selective inhibitors for therapeutic applications in oncology .
Data Table: Biological Activity Summary
Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 0.65 | Apoptosis induction |
Compound B | PANC-1 | 2.41 | Cell cycle arrest |
Compound X | hCA IX | 0.000089 | Enzyme inhibition |
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S2/c1-24(13-3-4-15(27-2)14(20)11-13)30(25,26)16-7-10-29-17(16)19-22-18(23-28-19)12-5-8-21-9-6-12/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAQAJHXFBCTII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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